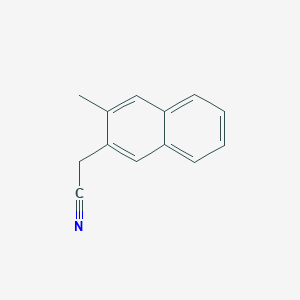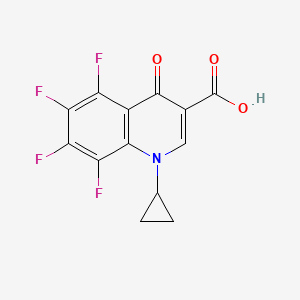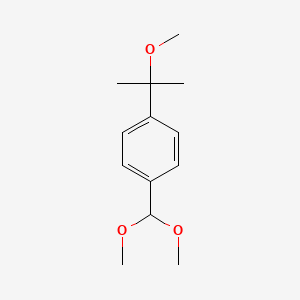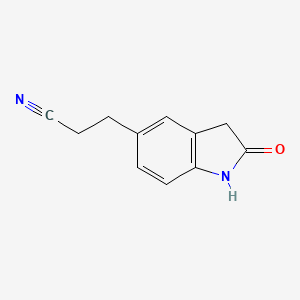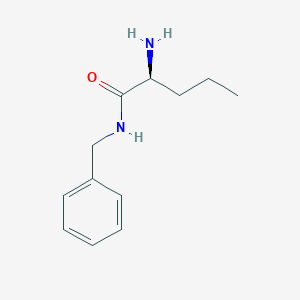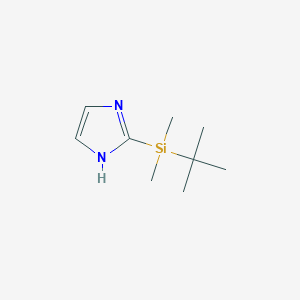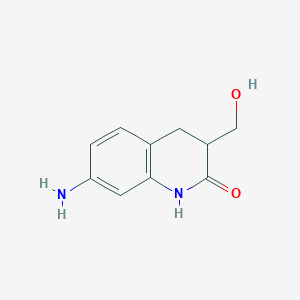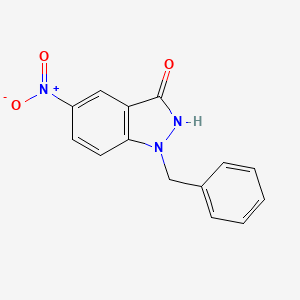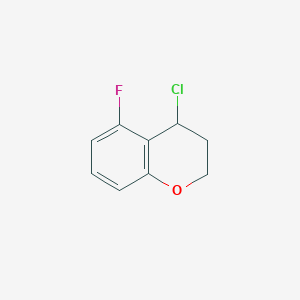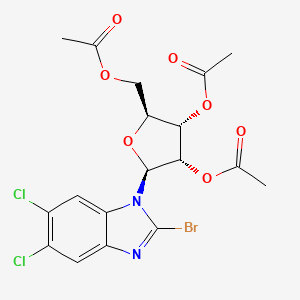
2-Bromo-5,6-dichloro-1-(2,3,5-tri-O-acetyl--L-ribofuranosyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5,6-dichloro-1-(2,3,5-tri-O-acetyl--L-ribofuranosyl)-1H-benzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6-dichloro-1-(2,3,5-tri-O-acetyl--L-ribofuranosyl)-1H-benzimidazole typically involves multiple steps:
Bromination and Chlorination: The starting benzimidazole compound undergoes bromination and chlorination to introduce the bromo and chloro substituents at the 2, 5, and 6 positions, respectively.
Glycosylation: The ribofuranosyl moiety is introduced through a glycosylation reaction, where the benzimidazole derivative reacts with a protected ribofuranose derivative under acidic or basic conditions.
Acetylation: The hydroxyl groups of the ribofuranosyl moiety are acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: Reduction reactions may target the halogen substituents, leading to dehalogenation.
Substitution: Nucleophilic substitution reactions can occur at the bromo and chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Dehalogenated benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with new functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Bromo-5,6-dichloro-1-(2,3,5-tri-O-acetyl--L-ribofuranosyl)-1H-benzimidazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through inhibition or activation of these targets, leading to downstream biological effects.
類似化合物との比較
Similar Compounds
2-bromo-5,6-dichloro-1H-benzimidazole: Lacks the ribofuranosyl moiety.
5,6-dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-benzimidazole: Lacks the bromo substituent.
2-bromo-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-benzimidazole: Lacks the chloro substituents.
Uniqueness
The presence of both bromo and chloro substituents, along with the ribofuranosyl moiety, makes 2-Bromo-5,6-dichloro-1-(2,3,5-tri-O-acetyl--L-ribofuranosyl)-1H-benzimidazole unique. This combination of functional groups may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C18H17BrCl2N2O7 |
|---|---|
分子量 |
524.1 g/mol |
IUPAC名 |
[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(2-bromo-5,6-dichlorobenzimidazol-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H17BrCl2N2O7/c1-7(24)27-6-14-15(28-8(2)25)16(29-9(3)26)17(30-14)23-13-5-11(21)10(20)4-12(13)22-18(23)19/h4-5,14-17H,6H2,1-3H3/t14-,15-,16-,17-/m0/s1 |
InChIキー |
YOHBOWGRGQAKAT-QAETUUGQSA-N |
異性体SMILES |
CC(=O)OC[C@H]1[C@@H]([C@@H]([C@H](O1)N2C3=CC(=C(C=C3N=C2Br)Cl)Cl)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=CC(=C(C=C3N=C2Br)Cl)Cl)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



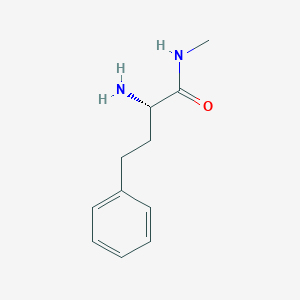
![4-Chloro-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine](/img/structure/B8563903.png)
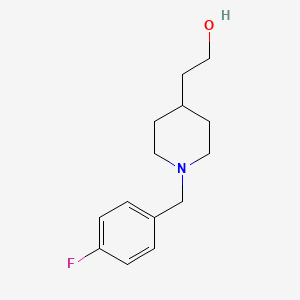
![Methyl 3-amino-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate](/img/structure/B8563927.png)
